molecular formula C17H13ClN2OS B286340 4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone

4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone

Cat. No. B286340
M. Wt: 328.8 g/mol
InChI Key: IEJLTXOITMZHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in various fields. It is a pyridazinone derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it has been reported to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress.
Biochemical and physiological effects:
4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It also exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for further investigation. However, one of the limitations of using this compound in lab experiments is that it has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for the study of 4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone. One of the potential areas of investigation is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that this compound could be used as a potential chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone has been reported using different methods. One of the commonly used methods involves the reaction of 5-chloro-2-phenyl-3(2H)-pyridazinone with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-(benzylsulfanyl)-5-chloro-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

4-benzylsulfanyl-5-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H13ClN2OS/c18-15-11-19-20(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

IEJLTXOITMZHML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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